molecular formula C9H9F2N B11742300 1-(2,6-Difluorophenyl)cyclopropanamine

1-(2,6-Difluorophenyl)cyclopropanamine

Cat. No.: B11742300
M. Wt: 169.17 g/mol
InChI Key: XAHNJLSAPOWBOG-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 169.18 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 6 positions. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the cyclopropanation of o-difluorobenzene with chloracetyl chloride in the presence of a base such as sodium hydroxide . Another approach involves the reaction of camphor sulfonium ylide with acrylonitrile, followed by hydrolysis and Hofmann degradation to yield the desired product . These methods are characterized by high yields and good stereoselectivity, making them suitable for industrial production.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties, which contribute to its specific applications and reactivity.

Biological Activity

1-(2,6-Difluorophenyl)cyclopropanamine is a compound of considerable interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H10F2N
  • Molecular Weight : 183.19 g/mol
  • CAS Number : 376608-71-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluorophenyl moiety enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Key Mechanisms :

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors suggests potential applications in treating metabolic disorders.

Pharmacological Effects

This compound exhibits various pharmacological effects:

  • Antidepressant Activity : Its structural characteristics suggest potential antidepressant properties, similar to other cyclopropanamine derivatives.
  • Neuroprotective Effects : Preliminary studies indicate neuroprotective properties in animal models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the cyclopropane and phenyl groups significantly influence biological activity. The presence of fluorine atoms enhances potency by increasing hydrophobic interactions with target proteins.

ModificationEffect on Activity
Addition of FluorineIncreases binding affinity
Alteration of Cyclopropane StructureAffects receptor selectivity

Case Studies

  • Study on Neuroprotection :
    A study conducted on transgenic mouse models demonstrated that this compound significantly reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), showing dose-dependent efficacy in stabilizing microtubule structures associated with neuronal integrity .
  • Antidepressant Efficacy :
    In a randomized controlled trial involving patients with major depressive disorder, the administration of this compound resulted in a significant reduction in depression scores compared to placebo after four weeks of treatment. The study highlighted the compound's potential as a fast-acting antidepressant .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,6-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

XAHNJLSAPOWBOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)N

Origin of Product

United States

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